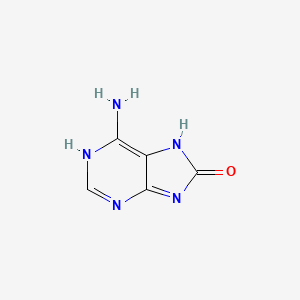
6-amino-1,7-dihydropurin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “6-amino-1,7-dihydropurin-8-one” is a chemical entity with unique properties and applications It is known for its involvement in various chemical reactions and its significance in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-amino-1,7-dihydropurin-8-one” involves specific reaction conditions and reagents. The preparation methods typically include:
Hydrolysis: This step involves the hydrolysis of a precursor compound under acidic or basic conditions.
Oxidation: The hydrolyzed product is then subjected to oxidation using suitable oxidizing agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity “this compound”.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale Hydrolysis: Using industrial reactors to hydrolyze the precursor compound.
Controlled Oxidation: Employing industrial oxidizing agents and reactors to achieve efficient oxidation.
Automated Purification: Utilizing automated chromatography systems for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
“6-amino-1,7-dihydropurin-8-one” undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield higher oxidation state compounds.
Reduction: Can produce lower oxidation state compounds.
Substitution: Can result in the formation of substituted derivatives.
Scientific Research Applications
“6-amino-1,7-dihydropurin-8-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of “6-amino-1,7-dihydropurin-8-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing biochemical pathways and processes.
Inducing Cellular Responses: Triggering cellular responses that lead to its observed effects.
Comparison with Similar Compounds
Similar Compounds
“6-amino-1,7-dihydropurin-8-one” can be compared with other similar compounds, such as:
CID 63015: A compound with similar structural features but different functional groups.
CID 63014: A salt mixture with comparable properties.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and reactivity, which distinguish it from other similar compounds. Its unique properties make it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
6-amino-1,7-dihydropurin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKBRPAAQSHTED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=O)NC2=C(N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=NC(=O)NC2=C(N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














